1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Pyrazole Ring: Cyclization reaction involving hydrazine derivatives to form the pyrazole ring.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Amino Derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted Pyrazoles: Substitution reactions can yield various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Agrochemicals: It is explored for its potential as a herbicide or pesticide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability.
Agrochemicals: It may interfere with essential biological processes in target organisms, such as inhibiting enzyme activity or disrupting cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the nitro group, which may affect its reactivity and applications.
1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid: Lacks the fluorine atom, which may influence its electronic properties and biological activity.
1-(4-Fluoro-2-nitrophenyl)-3-methylpyrazole-4-carboxylic acid: Has a methyl group instead of a trifluoromethyl group, which can significantly alter its chemical and biological properties.
Uniqueness
1-(4-Fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid is unique due to the combination of fluorine, nitro, and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics and bioactivity.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4N3O4/c12-5-1-2-7(8(3-5)18(21)22)17-4-6(10(19)20)9(16-17)11(13,14)15/h1-4H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJDPMDWTMSMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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